6-Chloro-5-methylpyridin-2-amine
Overview
Description
6-Chloro-5-methylpyridin-2-amine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyridin-2-amine typically involves a multi-step process. One of the efficient synthetic routes starts from 2-amino-6-chloropyridine. The crucial step in this synthesis is the methylation at the 5th position, which is achieved via a Suzuki-Miyaura cross-coupling reaction. This method avoids the use of peroxides, making it safer and more efficient .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using the same synthetic route. The process involves the use of palladium catalysts and boronic acids in the Suzuki-Miyaura cross-coupling reaction, followed by purification steps to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
6-Chloro-5-methylpyridin-2-amine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylpyridin-2-amine involves its interaction with specific molecular targets. In the case of its use as an intermediate for lumacaftor, the compound interacts with the cystic fibrosis transmembrane conductance regulator (CFTR) protein, aiding in the proper folding and function of the protein. This interaction helps in alleviating the symptoms of cystic fibrosis by improving the chloride ion transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyridine: A precursor in the synthesis of 6-Chloro-5-methylpyridin-2-amine.
5-Bromo-6-chloropyridin-2-amine: Another halogenated pyridine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of lumacaftor highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-5-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZRCZMNXPBHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663742 | |
Record name | 6-Chloro-5-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442129-37-5 | |
Record name | 6-Chloro-5-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the safety and efficiency advantages of the new synthesis method for 6-chloro-5-methylpyridin-2-amine described in the research paper?
A1: The research paper ) presents a novel synthesis route for this compound that avoids the use of peroxides []. Peroxides can be hazardous due to their explosive nature, posing significant safety risks in large-scale manufacturing. By eliminating the use of peroxides, this new method enhances the safety profile of the synthesis process. Additionally, the paper highlights that this new route offers improved efficiency, although specific details about yield improvements or cost reductions are not provided.
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